molecular formula C13H26NNaO4S B1358469 Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt CAS No. 20461-70-5

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt

Cat. No.: B1358469
CAS No.: 20461-70-5
M. Wt: 315.41 g/mol
InChI Key: UKWMFBTXDPSTCV-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

Sodium caproyl methyl taurate, also known as sodium;2-[decanoyl(methyl)amino]ethanesulfonate, 6SZ7ZVS1TK, or Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, is primarily used as a surfactant and cleansing agent in cosmetic products . Its primary targets are the dirt and oil particles on the skin and hair .

Mode of Action

Sodium caproyl methyl taurate functions by reducing the surface tension of the liquid it is dissolved in, allowing oil and water, which are usually immiscible, to mix . This enables the removal of dirt and oil particles from the skin and hair during the cleansing process .

Biochemical Pathways

Sodium caproyl methyl taurate is part of the taurates group, which are mild anionic surfactants . They consist of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue, a long-chain carboxylic acid (fatty acid), linked via an amide bond . The interaction of these components allows sodium caproyl methyl taurate to effectively cleanse the skin and hair.

Pharmacokinetics

The pharmacokinetics of sodium caproyl methyl taurate in cosmetic applications primarily involve its absorption, distribution, metabolism, and excretion (ADME) on the skin’s surface. As a topical agent, it is not designed to be absorbed into the body but to interact with the skin’s surface. It is typically rinsed off after application, limiting its distribution and metabolism. Any residue is likely to be metabolically inactive and excreted through normal skin shedding processes .

Result of Action

The result of sodium caproyl methyl taurate’s action is clean, smooth skin and hair . Its mild nature ensures that the skin doesn’t feel stripped after cleansing . It also helps to stabilize and improve the aesthetics of the foam produced by the product .

Action Environment

The action of sodium caproyl methyl taurate can be influenced by environmental factors. For instance, it is stable under normal conditions but can easily hydrolyze under hot strong acid or hot strong alkali . It is also biodegradable and may be hazardous to the environment, so special attention should be given to water bodies . Sodium caproyl methyl taurate has excellent resistance to hard water and certain resistance to inorganic salt solution .

Chemical Reactions Analysis

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is similar to other sulfonate surfactants such as sodium lauroylsarcosinate and sodium lauroylglutamate. it is unique due to its specific molecular structure, which imparts distinct properties like higher solubility in water and better stability under various conditions .

Similar compounds include:

These compounds share similar surfactant properties but differ in their molecular structures and specific applications.

Properties

IUPAC Name

sodium;2-[decanoyl(methyl)amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMFBTXDPSTCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066617
Record name Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20461-70-5
Record name Sodium caproyl methyl taurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CAPROYL METHYL TAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7ZVS1TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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